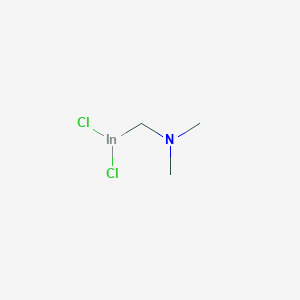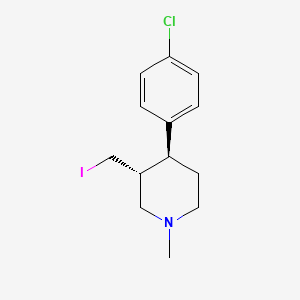![molecular formula C38H26N2 B14210165 9-[4'-(9H-Carbazol-9-yl)[1,1'-biphenyl]-4-yl]-3-ethenyl-9H-carbazole CAS No. 728045-11-2](/img/structure/B14210165.png)
9-[4'-(9H-Carbazol-9-yl)[1,1'-biphenyl]-4-yl]-3-ethenyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-[4’-(9H-Carbazol-9-yl)[1,1’-biphenyl]-4-yl]-3-ethenyl-9H-carbazole is a complex organic molecule featuring a carbazole moiety linked to a biphenyl structure with an ethenyl group. This compound is notable for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties and thermal stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4’-(9H-Carbazol-9-yl)[1,1’-biphenyl]-4-yl]-3-ethenyl-9H-carbazole typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Carbazole Units: The carbazole units are introduced via a Buchwald-Hartwig amination reaction, where the biphenyl core is reacted with carbazole in the presence of a palladium catalyst.
Addition of the Ethenyl Group: The final step involves the Heck reaction, where the biphenyl-carbazole intermediate is reacted with a vinyl halide to introduce the ethenyl group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of high-purity reagents and stringent reaction conditions ensures the production of high-quality material suitable for electronic applications .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole units, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can occur at the ethenyl group, converting it to an ethyl group.
Substitution: Electrophilic substitution reactions can take place at the aromatic rings, allowing for further functionalization of the molecule
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Ethyl-substituted carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 9-[4’-(9H-Carbazol-9-yl)[1,1’-biphenyl]-4-yl]-3-ethenyl-9H-carbazole is used as a building block for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology and Medicine
While its primary applications are in materials science, the compound’s structural features make it a potential candidate for biological studies, particularly in understanding the interactions of aromatic compounds with biological macromolecules .
Industry
In the industry, this compound is extensively used in the development of OLEDs and OPVs. Its excellent charge transport properties and thermal stability make it an ideal material for enhancing the efficiency and longevity of these devices .
作用機序
The compound exerts its effects primarily through its ability to transport charge efficiently. The carbazole units facilitate hole transport, while the biphenyl structure provides a stable framework for electron transport. The ethenyl group enhances the compound’s conjugation, improving its overall electronic properties. These features enable efficient energy transfer and electroluminescence in OLEDs .
類似化合物との比較
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Similar structure but lacks the ethenyl group, resulting in different electronic properties.
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl: An isomer with different substitution patterns, affecting its conjugation and electronic properties.
Tris(4-carbazoyl-9-ylphenyl)amine: Contains three carbazole units and is used for different applications due to its unique structure.
Uniqueness
The presence of the ethenyl group in 9-[4’-(9H-Carbazol-9-yl)[1,1’-biphenyl]-4-yl]-3-ethenyl-9H-carbazole enhances its conjugation and electronic properties, making it more efficient in charge transport and energy transfer compared to its similar counterparts .
特性
CAS番号 |
728045-11-2 |
|---|---|
分子式 |
C38H26N2 |
分子量 |
510.6 g/mol |
IUPAC名 |
9-[4-(4-carbazol-9-ylphenyl)phenyl]-3-ethenylcarbazole |
InChI |
InChI=1S/C38H26N2/c1-2-26-15-24-38-34(25-26)33-11-5-8-14-37(33)40(38)30-22-18-28(19-23-30)27-16-20-29(21-17-27)39-35-12-6-3-9-31(35)32-10-4-7-13-36(32)39/h2-25H,1H2 |
InChIキー |
UAOODKMNHMYSBK-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B14210082.png)

![[4-(4-Methoxyanilino)phenoxy]acetic acid](/img/structure/B14210094.png)

![Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate](/img/structure/B14210097.png)
![2-Thiophenesulfonyl chloride, 5-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14210105.png)
![1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one](/img/structure/B14210107.png)
![3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14210109.png)
![2-({2-[(2-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14210119.png)

![3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal](/img/structure/B14210127.png)


![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14210145.png)
